2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide
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Overview
Description
2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives are significant in medicinal chemistry due to their potential therapeutic applications, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under acidic conditions.
Hydroxylation and Methylation:
Thioamide Formation: The ethanethioamide moiety is introduced by reacting the thiazole derivative with an appropriate thioamide precursor under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the thiazole ring or the thioamide group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial properties.
4-Methylthiazole: Used in flavor and fragrance industries.
Thiamine (Vitamin B1): Essential nutrient with a thiazole ring.
Uniqueness
2-[4-hydroxy-5-methyl-1,3-thiazol-2(5H)-yliden]ethanethioamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl, methyl, and thioamide groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2E)-2-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)ethanethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-3-6(9)8-5(11-3)2-4(7)10/h2-3H,1H3,(H2,7,10)(H,8,9)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSILCYPKPPSLV-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=CC(=S)N)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N/C(=C\C(=S)N)/S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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